molecular formula C13H12Cl2N2O B2575469 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide CAS No. 1307070-29-6

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide

Cat. No. B2575469
CAS RN: 1307070-29-6
M. Wt: 283.15
InChI Key: KQVCZHRNFFPVES-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They have various applications in the field of medicine and biology .


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . For example, 3,5-dichlorobenzoyl chloride, an acyl chloride compound, is an important substrate in the syntheses of various benzamide derivatives .


Molecular Structure Analysis

The molecular structure of benzamides can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to establish the structures of these compounds .


Chemical Reactions Analysis

The reactions of benzamides depend on the functional groups attached to the benzene ring. For instance, the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be analyzed using various techniques. For example, the molecular weight of a compound can be determined using mass spectrometry.

Scientific Research Applications

Antitumor Activity

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide has been investigated for its potential as an antitumor agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with tumor growth pathways, making it a promising candidate for further investigation in cancer therapy .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating specific pathways. Researchers are keen on understanding its interactions with inflammatory mediators and potential applications in managing inflammatory diseases .

Neuroprotective Potential

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies have explored the neuroprotective properties of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide. Its ability to scavenge free radicals and protect neurons from damage warrants further investigation for potential therapeutic interventions .

Antiviral Activity

Viruses pose significant global health challenges. Researchers have investigated the compound’s antiviral properties, particularly against specific viral strains. Its mechanism of action may involve inhibiting viral replication or entry into host cells. Future studies could explore its efficacy against emerging viruses .

Chemical Catalyst

Beyond biological applications, this compound has been studied as a chemical catalyst. Its unique structure and reactivity make it suitable for specific transformations in organic synthesis. Researchers have explored its use in various reactions, including cyclizations and functional group modifications .

Material Science and Nanotechnology

Materials science and nanotechnology benefit from novel compounds with tailored properties. Researchers have examined the potential of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide in designing functional materials, such as sensors, polymers, or coatings. Its structural features may contribute to specific material properties .

Mechanism of Action

The mechanism of action of benzamides would depend on their specific structure and the biological system they interact with. Some benzamides show biological activity, such as antitumoral and anticonvulsive activities .

Future Directions

The future directions in the study of benzamides could involve exploring their potential applications in medicine and biology, synthesizing new derivatives, and studying their properties and mechanisms of action .

properties

IUPAC Name

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c14-10-5-9(6-11(15)7-10)12(18)17-13(8-16)3-1-2-4-13/h5-7H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVCZHRNFFPVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide

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